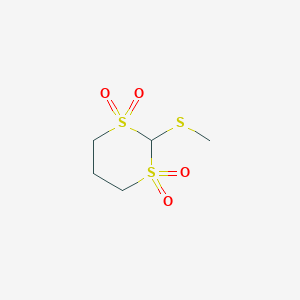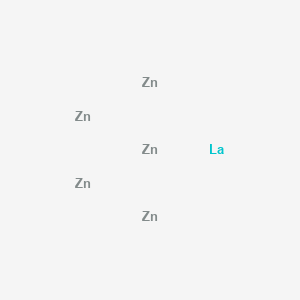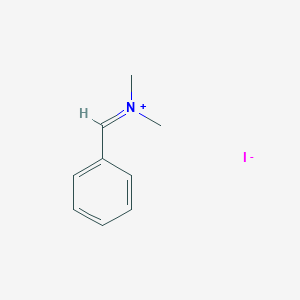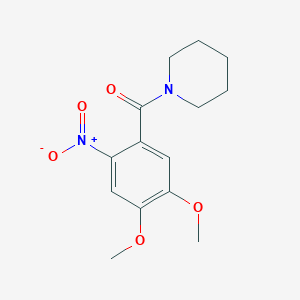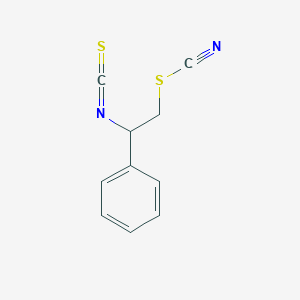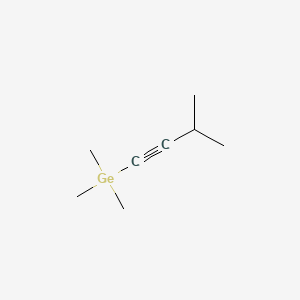
Germane, trimethyl(3-methyl-1-butynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germane, trimethyl(3-methyl-1-butynyl)- is an organogermanium compound with the molecular formula C8H16Ge It is characterized by the presence of a germanium atom bonded to a trimethyl group and a 3-methyl-1-butynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Germane, trimethyl(3-methyl-1-butynyl)- typically involves the reaction of germanium tetrachloride with trimethylaluminum and 3-methyl-1-butyne. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
GeCl4+Al(CH3)3+CH3C≡CCH2CH3→Ge(CH3)3C≡CCH2CH3+AlCl3
Industrial Production Methods
Industrial production of Germane, trimethyl(3-methyl-1-butynyl)- involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
Germane, trimethyl(3-methyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium compounds.
Substitution: The trimethyl and 3-methyl-1-butynyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
Germane, trimethyl(3-methyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and effects.
Medicine: The compound is being investigated for its potential therapeutic properties.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which Germane, trimethyl(3-methyl-1-butynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Germane, trimethyl(3-methyl-1-propynyl)-
- Germane, trimethyl(3-methyl-1-butynyl)-
- Germane, trimethyl(3-methyl-1-pentynyl)-
Uniqueness
Germane, trimethyl(3-methyl-1-butynyl)- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
61228-16-8 |
|---|---|
分子式 |
C8H16Ge |
分子量 |
184.84 g/mol |
IUPAC名 |
trimethyl(3-methylbut-1-ynyl)germane |
InChI |
InChI=1S/C8H16Ge/c1-8(2)6-7-9(3,4)5/h8H,1-5H3 |
InChIキー |
JQQLQOMJXXLHCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C#C[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)

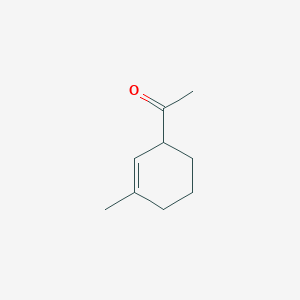
![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
